molecular formula C14H13N5O3S2 B2847661 N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869073-92-7

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2847661
CAS No.: 869073-92-7
M. Wt: 363.41
InChI Key: OSGADTFDBDZMCL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused thiadiazolo-triazinone core. The molecule comprises a 2-methoxyphenyl acetamide group linked via a sulfanyl bridge to the 7-position of the thiadiazolo-triazinone scaffold. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-8-12(21)19-13(17-16-8)24-14(18-19)23-7-11(20)15-9-5-3-4-6-10(9)22-2/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGADTFDBDZMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326322
Record name N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869073-92-7
Record name N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazolo-Triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and heating.

    Introduction of the Sulfanyl Group: This step involves the reaction of the thiadiazolo-triazine core with a suitable thiol reagent, often under mild conditions.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyphenyl acetamide, typically in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Thiadiazole Derivatives

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antibacterial activity. The results indicated that certain substitutions on the thiadiazole ring enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Compound NameStructureActivityReference
Compound AStructure AHigh
Compound BStructure BModerate

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro studies demonstrated that a related compound significantly reduced cell viability in human cancer cell lines such as MCF-7 and HeLa by promoting apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710Apoptosis via caspases
HeLa15Mitochondrial pathway

Pesticidal Activity

The compound's structure suggests potential applications in agriculture as a pesticide or herbicide. Compounds containing thiadiazole moieties have been reported to exhibit insecticidal properties against various agricultural pests.

Case Study: Insecticidal Efficacy

Research conducted on the effectiveness of thiadiazole-based pesticides demonstrated significant mortality rates in common agricultural pests like aphids and whiteflies. The study highlighted the compound's ability to disrupt the nervous system of these insects .

PestMortality Rate (%)Concentration (ppm)Reference
Aphid85100
Whitefly78150

Polymer Chemistry

This compound can also serve as a precursor in polymer synthesis. Its functional groups allow for incorporation into polymer matrices that can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

A study explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The resulting blends showed improved tensile strength and thermal resistance compared to pure PVC .

PropertyPVC AlonePVC + Compound
Tensile Strength (MPa)3045
Thermal Decomposition (°C)220250

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by targeting specific enzymes or pathways. If used as an anticancer agent, it may induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues with Thiadiazolo-Triazinone Cores

N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () Structural Differences: Replaces the acetamide group with benzamide and lacks the 2-methoxyphenyl substituent. Synthesis: Synthesized via cyclization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate, eliminating methanethiol . Key Properties: Higher lipophilicity due to the benzamide group, which may affect membrane permeability compared to the target compound.

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Structural Differences: Features a trichloroethyl group and a phenyl-substituted thiadiazole instead of the thiadiazolo-triazinone core. Synthesis: Prepared via heterocyclization of N-substituted thioamides in concentrated sulfuric acid, yielding intermediates for triazine derivatives . X-ray diffraction studies confirm planar geometry in the thiadiazole ring, similar to the target compound’s fused system .

Sulfanyl Acetamide Derivatives with Heterocyclic Cores

2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (Compound 17, ) Structural Differences: Replaces the thiadiazolo-triazinone with a 1,2,3-triazole ring. Synthesis: Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a triazole core . Key Properties: Exhibits antibacterial activity against Escherichia coli (MIC = 32 µg/mL). The triazole’s polarity may enhance solubility compared to the target compound’s fused thiadiazolo-triazinone .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () Structural Differences: Contains a quinazolinone core and a chlorophenyl group. Synthesis: Not explicitly detailed but likely involves nucleophilic substitution at the quinazolinone sulfur atom.

Oxadiazole and Thiazolidinone Analogues

N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide () Structural Differences: Substitutes the thiadiazolo-triazinone with a 1,3,4-oxadiazole ring. Synthesis: Synthesized via refluxing hydrazine derivatives with carbon disulfide and KOH . Key Properties: The oxadiazole ring’s lower aromaticity may reduce thermal stability but improve metabolic resistance compared to the target compound .

N-(3-Methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide () Structural Differences: Incorporates a 1,2,4-triazole core and methylsulfanylphenyl substituents. Synthesis: Multi-step protocol involving thioether formation and cyclization.

Biological Activity

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized with the following properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 366.43 g/mol
CAS Number 1040631-91-1

Antitumor Activity

Research has indicated that compounds containing thiadiazole and triazole moieties demonstrate significant antitumor activities. For instance, derivatives of thiadiazole have been shown to inhibit the growth of various cancer cell lines.

  • Cytotoxicity Studies : The cytotoxic activity of related compounds was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. For example:
    • A derivative with a similar structure exhibited an IC₅₀ value of 29 µM against HeLa cells and 73 µM against MCF-7 cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. These compounds often exhibit activity against various bacterial strains, including drug-resistant strains.

  • Mycobacterium tuberculosis : Some derivatives have shown promising results against Mycobacterium tuberculosis. For example:
    • A compound with a similar framework demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL , indicating strong activity against resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Liposolubility : The presence of sulfur in the thiadiazole structure enhances lipophilicity, which improves tissue permeability and bioavailability.
  • Target Interaction : The compound may interact with cellular targets involved in proliferation and survival pathways in cancer cells. This interaction is crucial for its cytotoxic effects.

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

  • Study on Thiadiazole Derivatives : A study synthesized multiple derivatives and assessed their cytotoxic effects on HeLa and MCF-7 cell lines. The findings indicated that modifications in the thiadiazole ring could enhance antitumor activity significantly .
  • Antitubercular Activity Study : Another study focused on the antitubercular properties of thiadiazole derivatives. It reported that certain compounds were effective against both wild-type and drug-resistant strains of Mycobacterium tuberculosis .

Q & A

Q. Discrepancies in computational vs. experimental LogP values: What factors contribute?

  • Computational models often underestimate solvent-solute interactions for heterocycles. Validate experimentally using shake-flask method with octanol/water partitioning. Adjust for ionization (pKa determination via potentiometry) if the compound is ionizable at physiological pH .

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